molecular formula C24H19NO6 B12679913 3,3'-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) CAS No. 64621-97-2

3,3'-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)

Katalognummer: B12679913
CAS-Nummer: 64621-97-2
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: POBSTLLOMLGTNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is a chemical compound with the molecular formula C24H19NO6 and a molecular weight of 417.41 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group and two hydroxy-methylbenzoic acid moieties. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) typically involves the reaction of 4-cyanobenzaldehyde with 6-hydroxy-5-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3’-((4-Dimethylaminophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
  • 3,3’-((4-Methoxyphenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
  • 3,3’-((4-Nitrophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)

Uniqueness

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

64621-97-2

Molekularformel

C24H19NO6

Molekulargewicht

417.4 g/mol

IUPAC-Name

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(4-cyanophenyl)methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C24H19NO6/c1-12-7-16(9-18(21(12)26)23(28)29)20(15-5-3-14(11-25)4-6-15)17-8-13(2)22(27)19(10-17)24(30)31/h3-10,20,26-27H,1-2H3,(H,28,29)(H,30,31)

InChI-Schlüssel

POBSTLLOMLGTNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)C#N)C3=CC(=C(C(=C3)C)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.